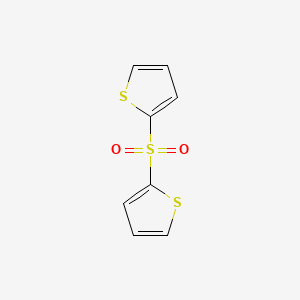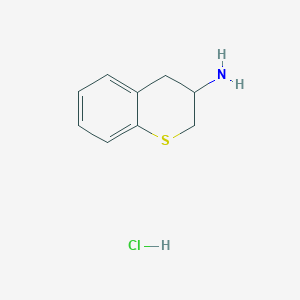![molecular formula C12H14N2O B3024378 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 89860-74-2](/img/structure/B3024378.png)
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one
説明
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one, also known as THPQ, is a novel heterocyclic compound used in the synthesis of various chemical compounds. It is a member of the pyrido[1,2-a]quinoxalin family and is a derivative of quinoxaline. THPQ is a versatile building block due to its unique structure, which has been used in the synthesis of various heterocyclic compounds.
科学的研究の応用
Vascular Smooth Muscle Relaxation and Antihypertensive Activity
A study conducted by Abou-Gharbia et al. (1984) investigated the effects of tetrahydropyrrolo[1,2-a]quinoxalines on vascular smooth muscle relaxation and antihypertensive activity. They found that certain derivatives demonstrated significant vascular smooth muscle relaxant properties, although they exhibited minimal hypotensive effects (Abou-Gharbia et al., 1984).
Synthesis Methods and Characterization
Zhang et al. (2017) reported a one-pot, three-component synthesis method for furopyridoquinoxaline derivatives, a process that simplifies the creation of complex molecules that include quinoxaline moieties (Zhang et al., 2017). Additionally, Mamedov et al. (2017) developed a new method for synthesizing substituted tetrahydroindolo[1,2-a]quinoxalines, contributing to the diversity of quinoxaline derivatives (Mamedov et al., 2017).
Potential in Neuropsychiatric and Neurological Treatment
Li et al. (2014) discovered a tetracyclic quinoxaline derivative showing promise as a multifunctional drug candidate for neuropsychiatric and neurological disorders. This compound demonstrated potent binding affinities to serotonin and dopamine receptors, indicating its potential therapeutic application (Li et al., 2014).
Quinoxaline Derivatives in Anticancer Research
Yoo et al. (1998) explored the cytotoxic effects of quinoxaline derivatives on various human cancer cell lines. Their study highlighted the potential of quinoxaline compounds as effective agents in cancer treatment, showing significant cytotoxicity against specific cell lines (Yoo et al., 1998).
Antibacterial Properties
Morales-Castellanos et al. (2012) conducted a study on the antibacterial activity of quinoxalines and pyrido[2,3b]pyrazines, revealing their potential as antibacterial agents. The research emphasized the significance of quinoxaline derivatives in developing new antibacterial treatments (Morales-Castellanos et al., 2012).
作用機序
Target of Action
The primary target of 7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
This compound acts as an inhibitor of the HCV NS5B polymerase . By binding to this enzyme, it prevents the replication of the HCV RNA genome, thereby inhibiting the propagation of the virus .
Biochemical Pathways
The compound’s action primarily affects the HCV RNA replication pathway . By inhibiting the NS5B polymerase, it disrupts the synthesis of new viral RNA strands, which in turn prevents the production of new virus particles .
Result of Action
The inhibition of HCV NS5B polymerase by this compound results in a reduction in the replication of the HCV RNA genome . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
生化学分析
Biochemical Properties
7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as HCV NS5B polymerase, which is crucial for the replication of the hepatitis C virus . The interaction between this compound and HCV NS5B polymerase involves binding to the active site of the enzyme, thereby preventing its normal function and inhibiting viral replication.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells, such as Hela, A549, HepG2, and MCF-7 cell lines . The inhibition of cell proliferation is likely due to the compound’s ability to interfere with key signaling pathways and induce changes in gene expression that promote cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as HCV NS5B polymerase, and inhibits their activity . Additionally, it can modulate the expression of genes involved in cell proliferation, apoptosis, and metabolism, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit viral replication and cancer cell proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of the compound within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-7-3-4-8-14(11)10-6-2-1-5-9(10)13-12/h1-2,5-6,11H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLVNXOZVWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




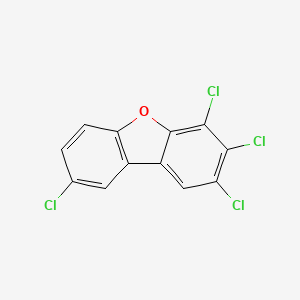
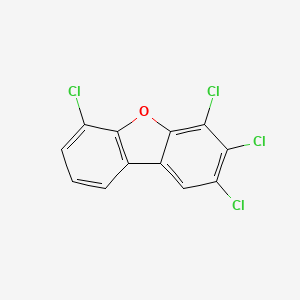
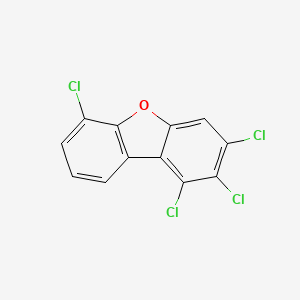
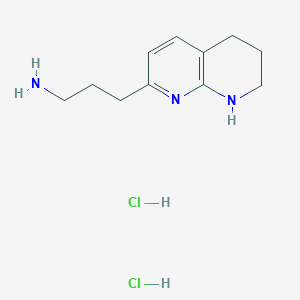

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)
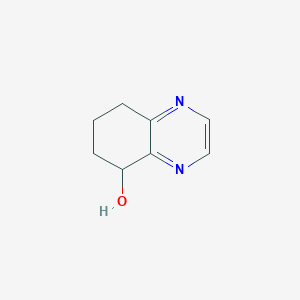


![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)
